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molecular formula C7H11ClO3 B1338114 Ethyl 2-chloro-3-oxopentanoate CAS No. 24045-73-6

Ethyl 2-chloro-3-oxopentanoate

Cat. No. B1338114
M. Wt: 178.61 g/mol
InChI Key: GEMFOQNVIPGLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05324723

Procedure details

Ethyl 2-chloro-3-oxopentanoate (29.2 g, 0.164 mol) prepared by the method of E. A. Falco, P. B. Russell and G. H. Hitchings, J. Am. Chem. Soc 1951, 73, 3753, and ammonium formate (60 g, 0.95 mol ) were heated in 100% formic acid (180 ml ) under reflux for 5 h. The cooled mixture was diluted with water (300 ml) and diethyl ether (200 ml), then neutralised with aqueous sodium hydroxide (5M). The layers were separated and the aqueous layer extracted with more ether (4×200 ml). The combined ether layers were dried over magnesium sulphate and the solvent removed by distillation at atmospheric pressure. Vacuum distillation of the residue yielded the desired oxazole (11.2 g, 40%) b.p. 100°-106° (7 mm). This was contaminated with starting material. An analytical sample, obtained by extracting into 5M sulphuric acid, had b.p. 97°-98° (7 mm) . (Found C, 56.64; H, 6.63; N, 8.24; C8H11NO3 requires: C, 56.80; H, 6.55; N, 6.28%); m/e 169 (M+); δ (360 MHz, CDCl3) 1.27 (3H, J=7.5 Hz, ArCH2CH3); 1.40 (3H, t, J=7 Hz, CO2CH2CH3); 2.91 (2H, q, J=7.5 Hz, arCH2CH3); 4.40 (2H, q, J=7 Hz, CO2CH2CH3); 7.89 (1H, s, ArH).
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:8](=O)[CH2:9][CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12]([O-:14])=O.[NH4+:15].[OH-].[Na+]>C(O)=O.O.C(OCC)C>[CH2:9]([C:8]1[N:15]=[CH:12][O:14][C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(CC)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with more ether (4×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=COC1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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